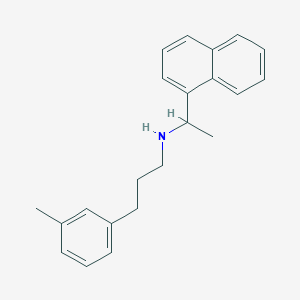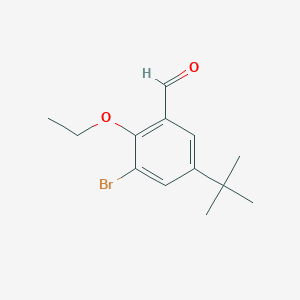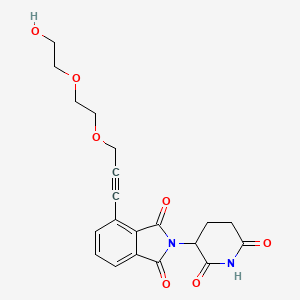
Thalidomide-propargyl-O-PEG2-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-propargyl-O-PEG2-OH is a compound that combines thalidomide, a polyethylene glycol (PEG) spacer, and a propargyl group. This compound is primarily used in the field of PROTAC (PROteolysis TArgeting Chimeras) technology, which is a novel approach to target protein degradation. The compound leverages the properties of thalidomide, known for its immunomodulatory and anti-inflammatory effects, and the PEG spacer to enhance solubility and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-propargyl-O-PEG2-OH involves several steps:
Preparation of Propargyl-PEG2-OH: This is a PEG-based PROTAC linker that contains an alkyne group.
Conjugation with Thalidomide: The thalidomide moiety is conjugated to the PEG linker through a series of chemical reactions, typically involving esterification or amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Propargyl-PEG2-OH: This is done in large reactors with precise control over temperature and reaction conditions to ensure high yield and purity.
Conjugation Process: The conjugation of thalidomide to the PEG linker is carried out in industrial reactors, often using automated systems to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Thalidomide-propargyl-O-PEG2-OH undergoes several types of chemical reactions:
Click Chemistry: The alkyne group in the compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions.
Esterification and Amidation: These reactions are involved in the conjugation process of thalidomide to the PEG linker.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAc reactions to facilitate the formation of triazole rings.
Acid and Base Catalysts: Used in esterification and amidation reactions to promote the formation of ester and amide bonds.
Major Products Formed
The major product formed from these reactions is this compound, which is used in PROTAC technology for targeted protein degradation .
Applications De Recherche Scientifique
Thalidomide-propargyl-O-PEG2-OH has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Thalidomide-propargyl-O-PEG2-OH involves its role in PROTAC technology:
Comparaison Avec Des Composés Similaires
Similar Compounds
Propargyl-PEG2-OH: A PEG-based PROTAC linker used in the synthesis of Thalidomide-propargyl-O-PEG2-OH.
Thalidomide-O-PEG2-propargyl: Another conjugate used in PROTAC technology with similar properties.
Uniqueness
This compound is unique due to its combination of thalidomide, PEG spacer, and propargyl group, which enhances its solubility, stability, and efficacy in targeted protein degradation .
Propriétés
Formule moléculaire |
C20H20N2O7 |
|---|---|
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4-[3-[2-(2-hydroxyethoxy)ethoxy]prop-1-ynyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H20N2O7/c23-8-10-29-12-11-28-9-2-4-13-3-1-5-14-17(13)20(27)22(19(14)26)15-6-7-16(24)21-18(15)25/h1,3,5,15,23H,6-12H2,(H,21,24,25) |
Clé InChI |
DTBNFNHLJRNWDO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


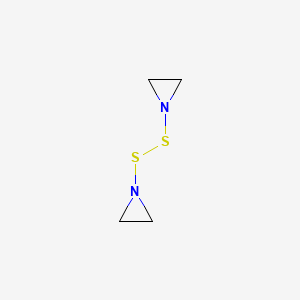
![(1R,3S,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B14763109.png)
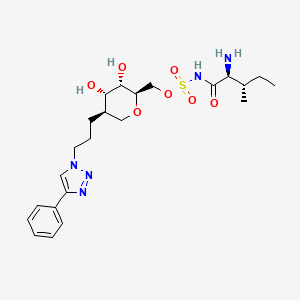
![Benzoic acid, 4-[[[3-(aminoiminomethyl)phenyl]amino]methyl]-3-[[4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-](/img/structure/B14763123.png)
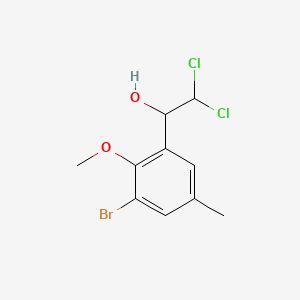
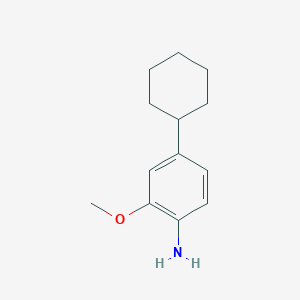
![N-[2-(1,1-Dimethylethyl)phenyl]-sulfamide](/img/structure/B14763144.png)
![5H-[1,3]Thiazolo[3,2-a]pyridine](/img/structure/B14763158.png)
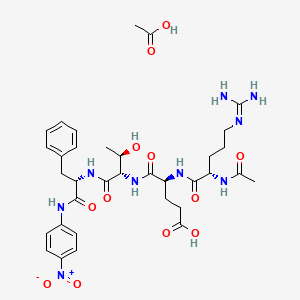
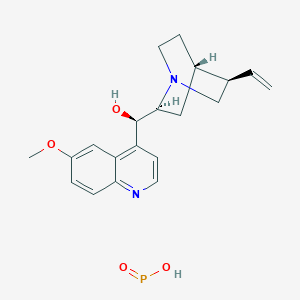
![4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-[6-[4-(2-methoxyethyl)piperazin-1-yl]-4-methyl-1H-benzimidazol-2-yl]piperidin-2-one](/img/structure/B14763180.png)

